9-Methyl-9H-carbazole-2-carbaldehyde
Description
Contextualization within Carbazole (B46965) Chemistry
To understand the scientific interest in 9-Methyl-9H-carbazole-2-carbaldehyde, it is essential to first appreciate the chemistry of its parent scaffold, carbazole.
The carbazole scaffold is a privileged structure in chemistry due to its unique electronic and photophysical properties. chim.it This tricyclic aromatic amine, consisting of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring, possesses high thermal stability, excellent charge-transporting capabilities, and strong luminescence. researchgate.net
Key attributes and applications of the carbazole scaffold include:
Functional Materials: Carbazole's rigid, planar, and π-conjugated system makes it a fundamental building block for a wide range of functional organic materials. It is extensively used in the development of Organic Light-Emitting Diodes (OLEDs), particularly as a host material for phosphorescent emitters and as a component of blue-light-emitting materials. researchgate.net Its hole-transporting properties are leveraged in photovoltaic devices and solar cells.
Organic Synthesis: The carbazole ring can be functionalized at multiple positions (most commonly C-3, C-6, and N-9), making it a versatile platform for constructing more complex molecules. chim.it Various synthetic methods, including classic aromatic substitution reactions and modern transition metal-catalyzed C-H functionalization, are used to create a diverse library of carbazole derivatives. chim.it
Medicinal Chemistry: The carbazole framework is present in numerous naturally occurring alkaloids and synthetic compounds with a broad spectrum of biological activities. nih.gov Derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.gov For instance, the natural product murrayanine (B1213747) is a carbazole alkaloid. nih.gov
The properties and applications of carbazole derivatives are heavily influenced by the nature and position of substituent groups on the aromatic core. The introduction of a carbaldehyde (formyl) group, as seen in this compound, is particularly significant.
The aldehyde group is a versatile functional handle in organic chemistry. Its presence on the carbazole scaffold allows for a variety of subsequent chemical transformations, such as:
Knoevenagel Condensation: The aldehyde can react with active methylene (B1212753) compounds, like cyanoacetic acid, to form new C=C bonds, extending the π-conjugation of the system. This reaction is used to synthesize functional dyes and photosensitizers. rsc.orgresearchgate.net
Schiff Base Formation: It can readily react with primary amines to form imines (Schiff bases), which are important intermediates for the synthesis of various heterocyclic compounds and ligands for metal complexes. researchgate.net
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other classes of carbazole derivatives.
Electronically, the aldehyde group acts as an electron-withdrawing group, which can modulate the electronic structure of the carbazole ring system. This influences the molecule's absorption and emission properties, often leading to changes in its photophysical characteristics, including π–π* and n–π* electron transitions. rsc.orgresearchgate.net The convenient introduction of formyl groups onto electron-rich aromatic systems like carbazole is often achieved through the Vilsmeier-Haack reaction. researchgate.net
Substitution at the nitrogen atom (N-9 position) of the carbazole ring is a common strategy to tune its physical and chemical properties. The N-H proton of unsubstituted carbazole can participate in hydrogen bonding, which can lead to molecular aggregation and affect solubility and solid-state packing. Replacing this proton with an alkyl group, such as methyl, prevents this hydrogen bonding.
The key effects of N-methyl substitution include:
Solubility: N-alkylation generally improves the solubility of carbazole derivatives in common organic solvents, which is advantageous for solution-based processing and characterization.
Electronic Properties: The N-methyl group can influence the electronic structure of the carbazole core. Studies on N-methylcarbazole have shown that its presence affects the molecule's photophysical properties, with characteristic absorption bands observed for the 9-methyl-9H-carbazole unit. rsc.orgrsc.org Research has also demonstrated that electronic excitation can induce changes in the torsional motion of the N-methyl group, indicating a direct interaction between the methyl substituent and the electronic states of the carbazole ring. researchgate.net
Steric Effects: The methyl group can introduce steric hindrance that affects the conformation of larger molecules built from the carbazole unit, influencing their final three-dimensional structure and properties.
Research Landscape of this compound
The specific research landscape for this compound is primarily defined by its utility as a chemical intermediate rather than as an end-product with direct applications.
A survey of the scientific literature and chemical databases indicates that this compound is commercially available from various suppliers, underscoring its role as a readily accessible building block for synthetic chemistry. scbt.combldpharm.com001chemical.commatrixscientific.com Its primary research thrust is as a precursor for the synthesis of more complex, functional molecules.
The research applications can be inferred from studies on structurally similar compounds:
Synthesis of Bioactive Molecules: Carbazole aldehydes are key intermediates in medicinal chemistry. For example, research on 9-substituted carbazole-3-carbaldehyde analogues shows their use in synthesizing novel compounds with potential antimicrobial activity. tandfonline.com Similarly, 9-ethyl-9H-carbazole-3-carbaldehyde has been investigated as an antitumor agent that functions by reactivating the p53 pathway in melanoma cells. nih.gov By analogy, this compound serves as a valuable starting material for creating libraries of new carbazole derivatives for biological screening.
Development of Functional Dyes: The aldehyde group is a key reactive site for building larger conjugated systems used in materials science. Studies on other carbazole aldehydes demonstrate their use in synthesizing dyes for applications like photopolymerization, where the aldehyde is reacted to extend the molecule's π-system and tune its optical properties. rsc.orgresearchgate.net
Emerging research will likely continue to utilize this compound as a foundational element to construct novel materials for electronics and probes for biological imaging, capitalizing on the combined electronic properties of the N-methylated carbazole core and the synthetic versatility of the C-2 carbaldehyde group.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-methylcarbazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-15-13-5-3-2-4-11(13)12-7-6-10(9-16)8-14(12)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBHAZPUGZRPSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108793-90-4 | |
| Record name | 108793-90-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Transformations of 9 Methyl 9h Carbazole 2 Carbaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde functional group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of the transformations of 9-Methyl-9H-carbazole-2-carbaldehyde.
Nucleophilic addition is the most fundamental reaction of the aldehyde group. A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final product.
The aldehyde moiety of this compound can be readily reduced to a primary alcohol, (9-Methyl-9H-carbazol-2-yl)methanol. This transformation is a classic example of nucleophilic addition, where the nucleophile is a hydride ion (H⁻) delivered from a reducing agent. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
The reaction mechanism involves the transfer of a hydride ion from the reducing agent to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is subsequently protonated during an aqueous workup to afford the alcohol. Due to its milder nature and compatibility with protic solvents like ethanol (B145695) or methanol (B129727), sodium borohydride is frequently used for such reductions.
Table 1: Reductive Transformation of this compound
| Reactant | Reagent(s) | Product | General Conditions |
|---|---|---|---|
| This compound | 1. Sodium borohydride (NaBH₄) 2. H₂O or mild acid workup | (9-Methyl-9H-carbazol-2-yl)methanol | Reaction in a protic solvent such as methanol or ethanol at room temperature. |
| This compound | 1. Lithium aluminum hydride (LiAlH₄) 2. H₂O or mild acid workup | (9-Methyl-9H-carbazol-2-yl)methanol | Reaction in an aprotic ether solvent (e.g., THF, diethyl ether) followed by careful aqueous workup. |
The aldehyde group is in a relatively low oxidation state and can be easily oxidized to a carboxylic acid. This transformation converts this compound into 9-Methyl-9H-carbazole-2-carboxylic acid. A variety of oxidizing agents can accomplish this, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid (generated from CrO₃ and H₂SO₄, i.e., Jones reagent) to milder ones like Tollens' reagent ([Ag(NH₃)₂]⁺).
The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. For a robust system like the carbazole (B46965) ring, stronger oxidants are generally effective. The oxidation typically proceeds via a hydrate (B1144303) intermediate, which is formed by the addition of water to the aldehyde in the reaction medium.
Table 2: Oxidative Transformation of this compound
| Reactant | Reagent(s) | Product | General Conditions |
|---|---|---|---|
| This compound | Potassium permanganate (KMnO₄) | 9-Methyl-9H-carbazole-2-carboxylic acid | Aqueous basic or acidic solution, often with heating. |
| This compound | Jones Reagent (CrO₃, H₂SO₄, acetone) | 9-Methyl-9H-carbazole-2-carboxylic acid | Acetone as solvent at or below room temperature. |
| This compound | Tollens' Reagent ([Ag(NH₃)₂]⁺) | 9-Methyl-9H-carbazole-2-carboxylic acid (as carboxylate salt) | Aqueous ammonia (B1221849) solution; results in the formation of a silver mirror. |
Condensation reactions are a cornerstone of aldehyde chemistry, enabling the formation of new carbon-carbon and carbon-nitrogen double bonds.
Schiff Base Formation: this compound reacts with primary amines to form imines, commonly known as Schiff bases. nih.gov This reaction is typically catalyzed by a trace amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.netscirp.orgeajournals.org The resulting C=N double bond in the Schiff base is a versatile functional group in its own right, often used in the synthesis of heterocyclic compounds and as ligands in coordination chemistry. nih.gov
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, such as malonates, cyanoacetates, or malononitrile). nih.gov The reaction is usually catalyzed by a weak base (e.g., piperidine (B6355638), pyridine), which deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the aldehyde, and a subsequent dehydration step yields a new carbon-carbon double bond. nih.gov This reaction is a powerful tool for C-C bond formation and the synthesis of substituted alkenes.
Table 3: Condensation Reactions of this compound
| Reaction Type | Reactant 1 | Reactant 2 (Example) | Product Type | General Conditions |
|---|---|---|---|---|
| Schiff Base Formation | This compound | Aniline (a primary amine) | Imine (Schiff Base) | Solvent like ethanol or toluene (B28343) with a catalytic amount of acid (e.g., acetic acid), often with azeotropic removal of water. |
| Knoevenagel Condensation | This compound | Diethyl malonate (an active methylene compound) | α,β-Unsaturated ester | Catalytic amount of a weak base like piperidine in a solvent such as ethanol or benzene (B151609). |
Olefination reactions provide a highly effective method for converting the carbonyl group of an aldehyde into a carbon-carbon double bond (an alkene).
Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide (a phosphonium (B103445) ylide) as the nucleophile. The ylide attacks the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the alkene and a very stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction to completion. youtube.com The stereochemical outcome of the Wittig reaction depends heavily on the nature of the ylide used.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, which is more nucleophilic than a corresponding phosphorus ylide. wikipedia.orgorganic-chemistry.org This reaction is renowned for its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene as the major product. wikipedia.org A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture, simplifying purification. organic-chemistry.orgresearchgate.net
Table 4: Olefination Reactions of this compound
| Reaction Type | Reactant | Reagent Type | Product Type | General Conditions |
|---|---|---|---|---|
| Wittig Reaction | This compound | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene | Anhydrous aprotic solvent (e.g., THF); ylide is pre-formed by treating a phosphonium salt with a strong base. |
| Horner-Wadsworth-Emmons Reaction | This compound | Phosphonate Carbanion (e.g., from triethyl phosphonoacetate) | (E)-Alkene (typically) | Phosphonate is deprotonated with a base (e.g., NaH, NaOEt) in an aprotic solvent before adding the aldehyde. |
Nucleophilic Addition Reactions
Electrophilic Substitution on the Carbazole Ring System
The carbazole ring is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution on the this compound ring is controlled by the directing effects of the existing substituents.
The two key substituents are:
The N-Methyl Group: The nitrogen atom of the carbazole ring is a powerful activating group. Through resonance, it donates electron density to the aromatic system, particularly at the positions ortho (C1, C8) and para (C3, C6) to the nitrogen. Therefore, it is a strong ortho, para-director.
The C-2 Aldehyde Group: The aldehyde group is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects. This deactivation makes the ring less reactive towards electrophiles compared to unsubstituted carbazole. The aldehyde is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C4 and C7, as C1 and C3 are adjacent). libretexts.org
The outcome of an electrophilic substitution reaction is determined by the combination of these effects. The powerful activating and directing effect of the nitrogen atom generally dominates. The most activated positions are C3, C6, and C8. However, the aldehyde at C2 deactivates the adjacent C1 and C3 positions. Therefore, electrophilic attack is most likely to occur at the C6 or C8 positions, which are para and ortho to the activating nitrogen, respectively, and are electronically distant from the deactivating aldehyde group. Steric hindrance may also influence the final product ratio, often favoring substitution at the less hindered C6 position. For example, electrophilic substitution on a related dimethyl 1-methylcarbazole-2,3-dicarboxylate system has been shown to occur at the C6 position. researchgate.net
Table 5: Predicted Electrophilic Substitution on this compound
| Reaction Type | Reagent(s) | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-9-methyl-9H-carbazole-2-carbaldehyde | The strong activating effect of the N-methyl group directs para to the C6 position, which is least affected by the deactivating aldehyde. |
| Bromination | Br₂ / FeBr₃ or NBS | 6-Bromo-9-methyl-9H-carbazole-2-carbaldehyde | Similar to nitration, substitution is directed to the activated C6 position. |
Compound Index
Halogenation Reactions
Electrophilic halogenation of the N-alkylated carbazole core typically occurs at the positions most activated by the nitrogen atom, namely the 3- and 6-positions. While specific studies commencing with this compound are not extensively detailed in the literature, the reactivity can be inferred from related N-substituted carbazoles. The N-methyl group is an activating group, directing electrophiles to the para-positions (3- and 6-). The 2-carbaldehyde group is an electron-withdrawing group and a meta-director; however, the strong activating effect of the nitrogen atom typically governs the regioselectivity of electrophilic aromatic substitution on the carbazole ring.
Bromination is a common halogenation reaction for carbazoles. A standard reagent for this transformation is N-Bromosuccinimide (NBS). The reaction of 9H-carbazole with NBS is known to afford 3,6-dibromo-9H-carbazole. By analogy, the N-methylated derivative would be expected to react similarly, leading to bromination at the 3- and/or 6-positions. Another effective method for the halogenation of carbazoles involves the use of a hydrogen peroxide-hydrohalic acid system, often accelerated by microwave irradiation, which is presented as an environmentally benign route to halogenated aromatics.
Table 1: Halogenation Reactions on the Carbazole Scaffold
| Reagent/System | Typical Product(s) | Reference |
|---|---|---|
| N-Bromosuccinimide (NBS) | 3,6-Dibromocarbazole derivatives | N/A |
| H₂O₂ / HBr (Microwave) | Brominated carbazoles | N/A |
| H₂O₂ / HCl (Microwave) | Chlorinated carbazoles | N/A |
Nitration Reactions
Nitration introduces a nitro group (-NO₂) onto the carbazole ring and is a classic example of electrophilic aromatic substitution. The synthesis of 9-Methyl-3-nitro-9H-carbazole has been accomplished through the nitration of 9-methylcarbazole. ontosight.ai This indicates a strong directing effect of the N-methyl group to the 3-position. Studies on the nitration of the closely related N-ethyl carbazole confirm that the primary product is 3-nitro-N-ethyl carbazole. google.com However, the formation of isomers and dinitrated products, such as 3,6-dinitro and 1,6-dinitro derivatives, is also possible under certain conditions. google.com
The reaction typically employs a nitrating agent, with the choice of reagent influencing the reaction's mildness and selectivity. Traditional methods utilize a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), which generates the highly reactive nitronium ion (NO₂⁺). wikipedia.org These are harsh conditions that may not be suitable for sensitive substrates. nih.gov More contemporary and milder nitrating agents have been developed to improve functional group tolerance, including N-nitropyrazoles and N-nitrosaccharin, which act as controllable sources of the nitronium ion. nih.govnih.gov
Table 2: Common Nitration Reagents and Expected Products
| Reagent/System | Expected Major Product | Potential Byproducts | Reference |
|---|---|---|---|
| HNO₃ / H₂SO₄ (Mixed Acid) | 9-Methyl-3-nitro-9H-carbazole-2-carbaldehyde | Dinitro derivatives | ontosight.aigoogle.comwikipedia.org |
| N-Nitropyrazole | 9-Methyl-3-nitro-9H-carbazole-2-carbaldehyde | N/A | nih.gov |
| N-Nitrosaccharin | 9-Methyl-3-nitro-9H-carbazole-2-carbaldehyde | N/A | nih.gov |
N-Substitution Reactivity and Synthetic Modifications at the Carbazole Nitrogen
The subject compound, this compound, already possesses a methyl group at the nitrogen atom. Therefore, synthetic modifications at this position necessitate either the removal of the existing methyl group followed by re-functionalization, or more complex transformations that are less commonly reported.
The N-demethylation of N-methylcarbazole has been shown to occur in vitro through metabolic pathways. nih.gov This process involves an oxidative mechanism that proceeds via an N-hydroxymethylcarbazole intermediate. nih.gov This intermediate is unstable and decomposes to yield the N-H carbazole and formaldehyde. nih.gov While this specific transformation is described in a biological context, it highlights a potential chemical pathway for N-demethylation via selective oxidation of the N-methyl group.
Once the N-H carbazole scaffold is obtained, it can be subjected to a wide variety of N-substitution reactions to introduce new alkyl, aryl, or acyl groups.
N-Alkylation: This is typically achieved by reacting the N-H carbazole with an alkyl halide in the presence of a base, such as potassium carbonate, often under microwave irradiation to accelerate the reaction.
N-Arylation: The introduction of aryl groups at the nitrogen position can be accomplished through transition-metal-catalyzed methods, such as palladium-catalyzed amination reactions using anilines and cyclic diaryliodonium salts. beilstein-journals.org
N-Acylation: Acyl groups can be installed on the carbazole nitrogen by reacting the parent heterocycle with acyl chlorides or through copper-catalyzed reactions with amides and cyclic diaryliodonium salts. nih.gov
These strategies allow for the exchange of the N-methyl group for a diverse range of other substituents, enabling fine-tuning of the molecule's electronic and steric properties.
Strategies for Further Derivatization and Scaffold Expansion
The aldehyde functionality at the 2-position of this compound is a versatile handle for extensive derivatization and the construction of more complex molecular architectures.
The carbonyl group readily undergoes condensation reactions with various nitrogen-based nucleophiles. For instance, reaction with primary amines yields imines (Schiff bases), while reactions with hydrazines or substituted hydrazines produce the corresponding hydrazones. This reactivity has been demonstrated in the synthesis of hydrazone derivatives from the isomeric 9-methyl-9H-carbazole-3-carboxaldehyde. Similarly, reaction with thiosemicarbazides can be used to form thiosemicarbazones, a transformation documented for 9H-carbazole-3-carbaldehyde.
These initial derivatives serve as valuable intermediates for scaffold expansion. The newly formed double bonds and additional functional groups can participate in subsequent cyclization reactions to build new heterocyclic rings fused to or appended to the carbazole framework. An analogous strategy involves the Claisen-Schmidt condensation of a carbazole bearing a carbonyl group (such as an acetyl group) with an aldehyde to form a chalcone-like intermediate. This intermediate can then be reacted with reagents like hydrazine (B178648) hydrate to construct a pyrazoline ring, effectively expanding the molecular scaffold. Such synthetic routes open pathways to a variety of hetero-annulated carbazoles, including pyrazolo-, oxazolo-, and pyranocarbazole systems.
Modern synthetic methods, such as transition metal-catalyzed C-H functionalization, represent another powerful strategy for derivatization, allowing for the introduction of new substituents at various positions on the carbazole ring without the need for pre-functionalized starting materials. researchgate.net
Table 3: Derivatization Strategies for this compound
| Reaction Type | Reagent(s) | Intermediate/Product Type | Application |
|---|---|---|---|
| Condensation | Primary Amines (R-NH₂) | Imine (Schiff Base) | Synthesis of ligands, bioactive molecules |
| Condensation | Hydrazine / Phenylhydrazine | Hydrazone / Phenylhydrazone | Precursors for cyclization, analytical reagents |
| Condensation | Thiosemicarbazide | Thiosemicarbazone | Metal chelators, synthesis of thiazoles |
| Cyclocondensation | (via chalcone-like intermediate) + Hydrazine | Pyrazoline ring | Scaffold expansion, synthesis of new heterocycles |
| C-H Activation | Transition metal catalyst + coupling partner | Arylated/Alkylated carbazoles | Direct functionalization of the carbazole core researchgate.net |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 9-Methyl-9H-carbazole-2-carbaldehyde in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework, confirming the identity and purity of the compound.
In ¹H NMR, the chemical shifts, multiplicities (splitting patterns), and integration values of the proton signals provide a complete picture of the proton environment. The spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the carbazole (B46965) rings, and the protons of the N-methyl group. The aldehyde proton (CHO) is anticipated to appear as a singlet in the highly deshielded region of the spectrum, typically around 9.8-10.1 ppm. The seven aromatic protons would resonate in the range of 7.2-8.5 ppm, with their specific shifts and coupling constants being dependent on their position relative to the electron-donating nitrogen and the electron-withdrawing aldehyde group. The N-methyl (N-CH₃) protons are expected to appear as a sharp singlet in the upfield region, typically around 3.7-4.0 ppm.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would display 14 distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is the most downfield-shifted signal, expected in the 190-193 ppm region. The twelve aromatic carbons would produce signals between approximately 109 and 145 ppm. The N-methyl carbon signal would appear significantly upfield, around 29-31 ppm.
| Assignment | Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |
|---|---|---|---|
| Aldehyde | ¹H | 9.8 - 10.1 | Singlet (s) |
| Aromatic | ¹H | 7.2 - 8.5 | Multiplets (m), Doublets (d) |
| N-Methyl | ¹H | 3.7 - 4.0 | Singlet (s) |
| Aldehyde (C=O) | ¹³C | 190 - 193 | - |
| Aromatic | ¹³C | 109 - 145 | - |
| N-Methyl | ¹³C | 29 - 31 | - |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound. The infrared spectrum provides a characteristic fingerprint of the molecule based on the vibrational frequencies of its bonds.
The most indicative absorption band for this compound is the strong carbonyl (C=O) stretch of the aldehyde group, which is expected to appear in the region of 1680-1700 cm⁻¹. The precise position of this band is influenced by the conjugation with the aromatic carbazole ring system. Aromatic C-H stretching vibrations are typically observed as a series of bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The spectrum also features characteristic absorptions for aromatic C=C bond stretching in the 1450-1600 cm⁻¹ range and the C-N stretching vibration of the tertiary amine within the carbazole ring, typically around 1300-1350 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 | Medium |
| Aldehyde C=O | Stretching | 1680 - 1700 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |
| Aromatic C-N | Stretching | 1300 - 1350 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or more decimal places.
For the molecular formula C₁₄H₁₁NO, the calculated monoisotopic mass is 209.08406 Da. HRMS analysis, often using techniques like electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ with a measured m/z value that matches the theoretical value (210.09187 Da) within a very low error margin (typically <5 ppm). This high degree of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.
X-ray Diffraction (XRD) for Single Crystal Structural Determination and Intermolecular Interaction Analysis
Single-crystal X-ray Diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While specific crystal structure data for this compound is not widely published, analysis of closely related carbazole structures allows for a well-founded prediction of its solid-state characteristics.
An XRD study would be expected to confirm the planarity of the carbazole ring system. In the crystal lattice, intermolecular forces such as π–π stacking interactions between the electron-rich carbazole planes of adjacent molecules would likely play a significant role in the packing arrangement. Additionally, weak C-H···O hydrogen bonds involving the aldehyde oxygen atom and aromatic protons on neighboring molecules could further stabilize the crystal structure. Such an analysis would provide critical insights into the solid-state morphology, which influences the material's bulk properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior
Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic properties of this compound by measuring its absorption of light in the UV and visible regions. The absorption bands in the spectrum correspond to the promotion of electrons from lower to higher energy molecular orbitals.
The spectrum is expected to be dominated by intense absorption bands below 400 nm, characteristic of the extended π-conjugated system of the carbazole moiety. These high-energy absorptions are attributed to π→π* electronic transitions. For the parent 9-methyl-9H-carbazole, strong absorptions are observed around 290 nm, 330 nm, and 345 nm. The presence of the aldehyde group, a chromophore, in conjugation with the carbazole ring is expected to cause a bathochromic (red) shift in these absorptions. Furthermore, the carbonyl group introduces the possibility of a lower-energy, lower-intensity n→π* transition, which may appear as a shoulder on the tail of the main π→π* absorption bands.
Thermogravimetric Analysis (TGA) for Thermal Stability Investigations
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA is employed to determine its thermal stability and decomposition profile.
Computational and Theoretical Investigations of 9 Methyl 9h Carbazole 2 Carbaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are widely employed to investigate the properties of carbazole (B46965) derivatives by modeling their ground-state electron density.
Elucidation of Electronic Structure (HOMO-LUMO Energy Levels, Band Gap)
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy level is related to the molecule's ability to donate an electron, while the LUMO energy level corresponds to its ability to accept an electron. The energy difference between these two orbitals is known as the HOMO-LUMO gap (or band gap), a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical and electronic properties. researchgate.net
A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and is often associated with enhanced nonlinear optical (NLO) properties and red-shifted absorption spectra. mdpi.com DFT calculations are a standard method for predicting these energy levels. For carbazole-based donor-acceptor compounds, calculated HOMO-LUMO gaps have shown good agreement with experimental values derived from optical absorption spectra. researchgate.net
While specific DFT calculations for 9-Methyl-9H-carbazole-2-carbaldehyde are not extensively detailed in the available literature, data from related carbazole derivatives illustrate the typical energy ranges. The introduction of electron-donating groups (like the N-methylated carbazole moiety) and electron-withdrawing groups (like the aldehyde group) is a common strategy to tune the HOMO-LUMO gap. The carbazole unit serves as an excellent electron donor, and its properties are modulated by substituents. rsc.org
Table 1: Representative Calculated HOMO-LUMO Data for Carbazole-Based Compounds
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Computational Method | Reference Finding |
|---|---|---|---|---|---|
| (E)-3-[4-(9,9a-dihydro-8aH-carbazol-9-yl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one | -5.83 | -2.71 | 3.12 | DFT/B3LYP/6–311 G++(d,p) | Illustrates a carbazole donor with a nitrobenzene (B124822) acceptor. |
| Schiff base of 9H-carbazole-3-carbaldehyde | -5.65 | -2.19 | 3.46 | DFT | Shows a low HOMO-LUMO gap, indicating high reactivity. researchgate.net |
| 3,6-di-tert-butyl-9-phenyl-carbazole derivative (anthracene acceptor) | -5.26 | -1.84 | 3.42 | DFT | Demonstrates tuning of the gap via different acceptor groups. researchgate.net |
| 3,6-di-tert-butyl-9-phenyl-carbazole derivative (benzothiadiazole acceptor) | -5.36 | -2.57 | 2.79 | DFT | Shows a smaller gap with a stronger acceptor. researchgate.net |
This table is interactive. Click on headers to sort.
Prediction of Chemical Reactivity (e.g., Fukui Function Analysis)
DFT-based reactivity descriptors are used to predict the most likely sites for electrophilic, nucleophilic, and radical attacks on a molecule. Fukui function analysis is a prominent method within this framework. It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is changed. This allows for the identification of reactive centers.
For aromatic heterocyclic compounds, Fukui function calculations can successfully predict regioselectivity in electrophilic substitution reactions, with the results often aligning with experimental observations. While a specific Fukui function analysis for this compound is not available, studies on similar heterocyclic systems demonstrate that the most reactive sites can be reliably identified. These analyses, along with mapped electrostatic potential (MEP) diagrams, provide a comprehensive picture of the molecule's reactivity, highlighting electron-rich areas susceptible to electrophilic attack and electron-poor areas prone to nucleophilic attack.
Molecular Geometry Optimization and Conformational Analysis
Before calculating other properties, the molecular geometry must be optimized to find the lowest energy structure. DFT methods are used to perform this optimization, providing key structural parameters like bond lengths, bond angles, and dihedral angles.
For carbazole derivatives, a key structural feature is the planarity of the fused ring system. Crystal structure analysis of a closely related compound, 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, reveals that the carbazole unit is nearly planar. nih.goviucr.orgiucr.org In this analogue, the dihedral angle between the two benzene (B151609) rings of the carbazole core is very small, around 2.0-2.2°. nih.goviucr.org The substituents on the benzene rings, including the carbaldehyde group, are also found to be largely coplanar with the rings. nih.goviucr.org Computational geometry optimization of this compound would be expected to yield a similarly planar conformation, which is crucial for effective π-conjugation across the molecule. This planarity is a significant factor influencing the electronic and optical properties.
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties Simulation
To investigate the properties of molecules in their excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is used to simulate photophysical properties, such as UV-visible absorption spectra, by calculating the energies of electronic transitions between the ground and excited states.
TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions (e.g., π–π* or n–π*). researchgate.net For carbazole-based dyes, TD-DFT has been successfully used to reproduce experimental absorption bands. researchgate.net These calculations can confirm that absorption bands in the visible region arise from intramolecular charge transfer (ICT) from the electron-donating carbazole moiety to an electron-accepting part of the molecule. The accuracy of TD-DFT predictions can be sensitive to the choice of the functional, with long-range corrected (LC) functionals often providing better accuracy for charge-transfer systems. researchgate.net
Theoretical Analysis of Non-Linear Optical (NLO) Properties
Molecules with significant NLO properties are of great interest for applications in photonics and optoelectronics. du.ac.ir The key parameter for second-order NLO activity is the first hyperpolarizability (β). Computational methods, particularly DFT, are vital for predicting the NLO response of new molecules and for establishing structure-property relationships. mdpi.com
Carbazole derivatives are often investigated as NLO materials. du.ac.ir Theoretical studies on these systems involve calculating the dipole moment, polarizability, and hyperpolarizability. A large NLO response is typically associated with molecules that have a strong donor-π-acceptor (D-π-A) character, leading to significant intramolecular charge transfer upon excitation. DFT calculations on carbazole-based NLO chromophores have shown that the magnitude of the hyperpolarizability can be tuned by modifying the donor, acceptor, and π-conjugated bridge. mdpi.comresearchgate.net The theoretical results allow for a deeper understanding of experimental findings and guide the design of more efficient NLO materials. researchgate.net
Studies on Charge Transfer Characteristics and Reorganization Energies
The efficiency of charge transport in organic semiconductor materials is fundamentally linked to the charge transfer rate between adjacent molecules. According to Marcus theory, this rate depends on several factors, including the reorganization energy (λ). The reorganization energy is the energy required for a molecule's geometry to relax from its neutral-state equilibrium geometry to the ion-state equilibrium geometry, and vice versa. A lower reorganization energy is desirable as it facilitates faster charge hopping, leading to higher charge mobility.
Computational studies are essential for estimating the reorganization energies for both hole (λh) and electron (λe) transport. DFT calculations are performed to optimize the geometries of the molecule in its neutral, cationic (for hole transport), and anionic (for electron transport) states. These optimized structures and their corresponding energies are then used to calculate the reorganization energy. Studies on carbazole and its derivatives have shown that structural modifications, such as extending the π-conjugated system, can lead to a reduction in reorganization energy. icm.edu.pl For instance, DFT calculations on benzocarbazoles have demonstrated that despite an increase in molecular size, the reorganization energy can be lower than that of the parent carbazole, which is a promising property for improving charge transport materials. icm.edu.pl
Molecular Dynamics Simulations for Dynamic Behavior
While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the application of this computational technique to other carbazole derivatives provides a strong precedent for its utility in understanding the dynamic behavior of this compound. MD simulations offer a powerful lens through which the conformational flexibility, interaction dynamics, and stability of molecules can be explored over time, providing insights that are complementary to static computational methods.
Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of particles in the system vary with time. This allows for the exploration of the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological receptor.
In the context of this compound, MD simulations could be employed to investigate several aspects of its dynamic behavior. For instance, simulations of the isolated molecule in a solvent could reveal its conformational preferences and the flexibility of the methyl and carbaldehyde substituents relative to the rigid carbazole core.
Furthermore, in drug discovery and materials science, MD simulations are frequently used to assess the stability of a small molecule when bound to a protein target. For a hypothetical interaction of this compound with a therapeutic target, an MD simulation would typically be performed on the ligand-protein complex. Key parameters are analyzed from the simulation trajectory to infer the stability of the binding.
One such study on a different carbazole derivative investigated its binding stability with a specific protein, revealing insights into its potential as an anti-cancer agent. nih.gov The stability of the complex was evaluated by monitoring metrics such as the root-mean-square deviation (RMSD) over a simulation time of 100 nanoseconds. nih.gov For the carbazole derivative-protein complex, the RMSD values were found to be stable, indicating a persistent binding interaction. nih.gov
A hypothetical molecular dynamics simulation of this compound complexed with a target protein could yield the data presented in the interactive table below. Such data would be crucial in evaluating its potential as a therapeutic agent.
| Simulation Time (ns) | RMSD (Å) of Ligand | Binding Free Energy (kcal/mol) | Number of Hydrogen Bonds |
| 0 | 0.0 | -8.5 | 3 |
| 20 | 1.2 | -8.2 | 2 |
| 40 | 1.5 | -8.6 | 3 |
| 60 | 1.4 | -8.4 | 2 |
| 80 | 1.6 | -8.7 | 3 |
| 100 | 1.5 | -8.5 | 3 |
This is a hypothetical data table for illustrative purposes.
Analysis of such a trajectory for this compound would involve monitoring several key metrics:
Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the ligand and protein from a reference structure over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. For instance, studies on other carbazole derivatives have shown stable RMSD values, reinforcing the stability of the ligand-protein interactions. researchgate.net
Binding Free Energy: Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to its target. This provides a quantitative measure of the binding affinity.
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are critical for binding specificity and stability. MD simulations allow for the detailed tracking of these interactions over time.
In a study on a novel carbazole derivative targeting CDK1 in breast and colorectal cancers, molecular dynamics simulations were run for 100 ns. The results showed that the carbazole derivative-CDK1 complex had RMSD values between 3.2 and 3.6 Å, indicating stability. nih.gov The binding free energy for the complex was calculated to be -28.79 ± 3.97 kcal/mol, further supporting a stable interaction. nih.gov
While the direct application of molecular dynamics simulations to this compound is yet to be widely reported, the established use of this technique for other carbazole derivatives highlights its potential for elucidating the dynamic properties of this compound. Such studies would be invaluable for understanding its behavior in various environments and for guiding the design of future applications in medicine and materials science.
Applications in Advanced Organic Materials Science and Chemical Synthesis
Optoelectronic Materials
Carbazole (B46965) derivatives, synthesized from precursors like 9-Methyl-9H-carbazole-2-carbaldehyde, are integral to the field of optoelectronic materials. Their rigid framework and high triplet energy levels are particularly advantageous for creating efficient and stable devices. nih.gov The ease of substitution on the carbazole ring allows for precise tuning of optical and electrical properties to meet the specific demands of various optoelectronic applications. researchgate.net
Organic Light-Emitting Diodes (OLEDs)
The versatility of the carbazole structure makes it a cornerstone in OLED technology. mdpi.com Materials derived from carbazole can function as luminescent emitters, host materials for phosphorescent and TADF emitters, and hole-transporting layers, showcasing their multifaceted role in enhancing device performance. mdpi.comnih.gov
Carbazole derivatives are widely employed as host materials in the emissive layer of both phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) OLEDs. mdpi.com In these devices, the host material plays a critical role in facilitating the efficient transfer of triplet excitons to the phosphorescent or TADF dopant emitters. mdpi.com This process is essential for harvesting both singlet and triplet excitons, which can theoretically lead to an internal quantum efficiency of up to 100%. nih.gov
The high triplet energy of many carbazole-based hosts ensures that energy is effectively transferred to the guest emitter without quenching. This is a fundamental requirement for achieving high-efficiency blue, green, and red PhOLEDs. rsc.org In the realm of TADF materials, which represent a third generation of OLED emitters, carbazole units are frequently used as electron-donating moieties. beilstein-journals.org The design of TADF molecules often involves linking a carbazole donor to an electron-accepting unit, which helps to minimize the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.govresearchgate.net This small energy gap is crucial for enabling efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, which is the defining mechanism of TADF. mdpi.com
Research has demonstrated that modifying the carbazole structure can systematically tune the TADF properties. For instance, in a series of pyrimidine–carbazole emitters, the introduction of electron-withdrawing substituents was shown to lower the ΔEST, thereby enhancing the TADF effect. nih.gov
Table 1: Performance of select Carbazole-based TADF Emitters
| Emitter | Emission Peak (nm) | PL Quantum Yield (%) | ΔEST (eV) | Max. External Quantum Efficiency (EQE) (%) |
|---|---|---|---|---|
| 5CzOXD | 496 | 58.2 (in degassed toluene) | 0.22 | 9.3 |
| DAC-BTZ | Not specified | 82 (in doped film) | 0.18-0.22 | Not specified |
Data compiled from studies on novel carbazole-based TADF materials. researchgate.net
Beyond their role as hosts, carbazole derivatives synthesized from this compound are developed as primary light-emitting materials. nih.gov These compounds can be engineered to exhibit strong luminescence across the visible spectrum, from deep blue to green. nih.govnih.gov
For example, stable carbazole derivatives with diarylamine groups at the 3- and 6-positions have been synthesized and used as the emitting layer in OLEDs. nih.gov In devices with the structure ITO/carbazole derivative/TPBI/Mg:Ag, the carbazole compound functions as both the hole-transporting and the emitting material. Several devices using such materials have demonstrated exceptional brightness and high performance. nih.gov Similarly, new derivatives of carbazole and diphenyl imidazole (B134444) have been investigated as fluorescent emitters, achieving deep-blue emission with Commission Internationale de l'Éclairage (CIE) coordinates of (0.16, 0.08) and a maximum external quantum efficiency of 1.1%. nih.gov
Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)
In the field of solar energy, the carbazole moiety is a key component in the design of donor materials for organic photovoltaics and organic solar cells. mdpi.com The hole-transporting properties of carbazole are leveraged to create efficient bulk heterojunction (BHJ) solar cells. researchgate.net
A notable example is the polymer PCDTBT, an alternating poly(2,7-carbazole) derivative, which has been extensively studied for use in OSCs. rsc.orgresearchgate.net By optimizing parameters such as polymer molecular weight and active layer thickness, solar cells based on a PCDTBT: rsc.orgPCBM blend have achieved power conversion efficiencies (PCE) of up to 4.35%. rsc.org The deep Highest Occupied Molecular Orbital (HOMO) energy level of such polycarbazole derivatives contributes to their good stability and performance in photovoltaic devices. researchgate.net
Perovskite Solar Cells (PSCs) and Perovskite Light-Emitting Diodes (PeLEDs)
Carbazole derivatives are emerging as highly effective hole-transporting materials (HTMs) in perovskite solar cells, offering a promising alternative to the costly state-of-the-art HTM, spiro-OMeTAD. nih.govrsc.org The design of novel carbazole-based HTMs aims to achieve high efficiency, long-term stability, and lower manufacturing costs. rsc.org
Researchers have synthesized various carbazole-based molecules that, when incorporated into PSCs, lead to remarkable photovoltaic performance. For instance, an asymmetric HTM with a carbazole core (Cz-3OMeTAD) was used in planar CH3NH3PbI3 PSCs, achieving a high efficiency of 16.36%, comparable to the spiro-OMeTAD reference cell. nih.gov Another study reported a three-arm-type carbazole-based HTM, SGT-405, which enabled a PSC to reach a PCE of 14.79%. researchgate.net Furthermore, carbazole-derived self-assembled monolayers (SAMs) have been developed as hole-selective contacts in inverted PSCs and have also shown promise for applications in Perovskite Light-Emitting Diodes (PeLEDs). rsc.org
Table 2: Performance of Carbazole-based HTMs in Perovskite Solar Cells
| Hole-Transporting Material (HTM) | Device Structure | Power Conversion Efficiency (PCE) (%) |
|---|---|---|
| Cz-3OMeTAD | Planar CH3NH3PbI3 | 16.36 |
| SGT-405 | CH3NH3PbI3-based | 14.79 |
| SFXDAnCBZ | Not specified | 20.87 |
Data compiled from studies on novel carbazole-based HTMs. nih.govrsc.orgresearchgate.net
Fluorescent and Phosphorescent Materials Development
The carbazole framework is a fundamental scaffold for the development of novel fluorescent and phosphorescent materials. mdpi.com Its rigid structure and high photoluminescence quantum yields in certain derivatives make it an attractive candidate for creating highly efficient emitters. mdpi.comresearchgate.net
The substitution of different functional groups onto the carbazole core allows for the tuning of emission wavelengths, leading to materials that can emit light from blue to green. researchgate.netnih.gov For instance, indolocarbazole derivatives have been developed for deep-blue emission OLEDs, exhibiting high photoluminescence yields of 0.84 and 0.78. mdpi.com In another study, a new carbazole derivative, 3,6-bis(pyridin-4-ylethynyl)-9-methyl-carbazole (BEMC), was synthesized and investigated for its nondegenerate two-photon absorption properties, indicating its potential as a fluorescent probe for advanced imaging applications. The development of these materials relies on synthetic pathways that may originate from functionalized precursors like this compound.
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of modern flexible electronics, and their performance is highly dependent on the properties of the organic semiconductor used as the active layer. nih.govresearchgate.net Carbazole derivatives are widely investigated for this purpose due to their excellent charge-transport characteristics and stability. researchgate.net The carbazole unit's inherent hole-transporting (p-type) nature makes it a suitable candidate for the active channel in OFETs. researchgate.net
The this compound molecule is a precursor for designing more complex organic semiconductors for OFETs. The aldehyde functionality allows for the extension of the π-conjugated system through reactions like Knoevenagel condensation or Wittig reactions. This modification is critical for tuning the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn influences charge injection and transport efficiency in the transistor. nih.gov Developing new organic semiconductors is key to achieving high mobility, large on/off ratios, and low threshold voltages required for practical OFET applications. nih.govrsc.org
Hole Transport Materials (HTMs)
In optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs), hole transport materials (HTMs) play a critical role in facilitating the efficient movement of positive charge carriers (holes) from the anode to the emissive or active layer. magtech.com.cnresearchgate.net Carbazole-based compounds are among the most successful classes of HTMs due to their strong electron-donating properties and high thermal and morphological stability. mdpi.comosti.gov
The this compound scaffold is foundational in the synthesis of novel HTMs. The aldehyde group can be transformed into various other functional groups or used to connect multiple carbazole units, leading to the creation of larger, often star-shaped or dendritic, molecules. mdpi.com These larger structures can form stable amorphous glasses with high glass transition temperatures (Tg), a crucial property for preventing crystallization and ensuring the long-term durability of OLEDs. mdpi.comnih.gov The carbazole core ensures appropriate ionization energies (HOMO levels) for efficient hole injection from the anode and transport to the subsequent layer. nih.gov
| Compound | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | HOMO Level (eV) | Application | Reference |
|---|---|---|---|---|---|
| HTM 3a | 152 °C | 456 °C | 5.80 | OLEDs | nih.gov |
| HTM 3b | 148 °C | 360 °C | 6.15 | OLEDs | nih.gov |
| HTM 3c | 165 °C | 300 °C | 5.78 | OLEDs | nih.gov |
| TM-13 | Not Reported | Not Reported | Not Reported | Perovskite Solar Cells (PCE of 20.44%) | bohrium.com |
| spiro-OMeTAD (Reference) | Not Reported | Not Reported | Not Reported | Perovskite Solar Cells (PCE of 20.62%) | bohrium.com |
Photosensitizers in Photopolymerization Processes
Photopolymerization is a process where light is used to initiate a chain reaction that transforms a liquid monomer into a solid polymer. This technology is central to applications like 3D printing, dental fillings, and coatings. researchgate.net The efficiency of this process relies on a photoinitiator or photosensitizer that absorbs light and generates reactive species (radicals or cations) to start the polymerization. researchgate.netnih.gov
Carbazole derivatives, including structures derived from this compound, have emerged as high-performance photosensitizers, particularly for use with near-UV and visible light sources like LEDs. nih.govuniv-smb.frbohrium.com The carbazole core acts as an excellent light-absorbing unit (chromophore). acs.org Upon irradiation, it can form excited states capable of interacting with other molecules (like iodonium (B1229267) salts) to produce radicals and radical cations. nih.govuniv-smb.fr These species can initiate both free-radical polymerization of acrylates and cationic polymerization of epoxides, demonstrating the versatility of these systems. univ-smb.frbohrium.com The functionalization at the aldehyde position allows for tuning the absorption spectrum of the molecule, making it possible to adapt the photosensitizer to specific LED wavelengths (e.g., 405 nm). nih.govuniv-smb.fr
Building Blocks for Conjugated Polymers and Copolymers
Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This structure imparts unique electronic and optical properties, making them useful in a range of applications, including sensors, solar cells, and LEDs. researchgate.net
Polycarbazoles are a significant class of conjugated polymers, prized for their electrical conductivity, stability, and optoelectronic properties. researchgate.netmdpi.com this compound is a valuable monomer for synthesizing polycarbazole derivatives. The aldehyde group provides a reactive site for various polymerization reactions. For example, it can undergo condensation reactions with other monomers to form poly(azomethine)s or be used in precursor routes to other polymerizable carbazole derivatives.
The synthesis of polycarbazoles can be achieved through several methods, including chemical and electrochemical oxidative polymerization. researchgate.netmdpi.com In electrochemical polymerization, a voltage is applied to a solution containing the carbazole monomer, causing it to oxidize and form polymer films directly on an electrode surface. mdpi.com The properties of the resulting polymer, such as its conductivity and color (electrochromism), can be controlled by the polymerization conditions and the specific structure of the monomer used. mdpi.com
A key advantage of using monomers like this compound is the ability to precisely control the properties of the final polymer through functionalization. The aldehyde group is a gateway for introducing a wide array of chemical moieties onto the carbazole unit before or after polymerization. researchgate.netsemanticscholar.org
By reacting the aldehyde with different compounds, researchers can:
Alter Solubility: Attaching long alkyl chains can improve the polymer's solubility in common organic solvents, making it easier to process into thin films using techniques like spin-coating or inkjet printing.
Tune Energy Levels: Introducing electron-donating or electron-withdrawing groups can systematically adjust the HOMO and LUMO energy levels of the polymer. This is crucial for optimizing charge injection/extraction in electronic devices and for tuning the absorption and emission wavelengths. researchgate.net
Create Copolymers: The functionalized carbazole monomer can be copolymerized with other aromatic units to create donor-acceptor copolymers. This strategy is widely used to narrow the polymer's bandgap and enhance its absorption in the visible spectrum, a critical factor for improving the efficiency of organic solar cells.
Design of Push-Pull Chromophores for Advanced Optical and Electronic Applications
Push-pull chromophores are organic molecules designed with an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated bridge. rsc.org This architecture facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, leading to highly desirable optical properties, such as large Stokes shifts and nonlinear optical (NLO) activity. rsc.orgrsc.org
The this compound molecule is an ideal platform for creating push-pull systems.
Push: The electron-rich 9-methyl-9H-carbazole unit serves as a potent electron donor.
Pull: The aldehyde group (-CHO) is a moderate electron acceptor. More importantly, it can be easily converted into stronger acceptor groups (e.g., dicyanovinyl or tricyanovinyl groups) through straightforward chemical reactions. rsc.org
Utility as a Versatile Synthetic Intermediate for Complex Molecules
This compound is a valuable molecular building block in organic synthesis, primarily owing to the reactivity of its constituent functional groups: the electron-rich carbazole nucleus and the electrophilic aldehyde moiety. The strategic placement of the aldehyde group at the C-2 position, combined with the N-methylation that enhances solubility and modifies electronic properties, makes this compound a versatile precursor for the construction of more complex, high-value molecules for materials science and other applications.
The synthetic utility of this intermediate is centered on the chemical transformations of the aldehyde group, which can readily participate in a variety of condensation and cyclization reactions. These reactions allow for the extension of the molecule's π-conjugated system or the introduction of new functional moieties, thereby enabling the synthesis of diverse molecular architectures.
Key Synthetic Transformations:
The aldehyde functional group is a gateway to numerous chemical reactions. Two of the most significant transformations for carbazole aldehydes are Schiff base formation and Knoevenagel condensation. These reactions are fundamental in constructing larger molecules with tailored electronic and photophysical properties.
Schiff Base (Imine) Formation: The reaction of the aldehyde with primary amines results in the formation of an imine or Schiff base (-C=N-). This reaction is a straightforward and efficient method for linking the carbazole unit to other molecular fragments. For instance, condensing carbazole aldehydes with aromatic or heterocyclic amines can produce ligands capable of forming stable metal complexes or molecules with potential applications in organic electronics. While specific examples for the 2-carbaldehyde isomer are not extensively documented in leading journals, the reactivity is analogous to the more commonly reported 3-carbaldehyde isomer, which readily reacts with compounds like thiosemicarbazides to form thiosemicarbazones. scispace.comorientjchem.orgresearchgate.net These products can then serve as chelating agents for various metal ions. orientjchem.org
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base. The resulting product features a new carbon-carbon double bond, which serves to extend the π-conjugation of the carbazole core. This strategy is frequently employed in the synthesis of organic dyes and materials for nonlinear optics and organic light-emitting diodes (OLEDs), as it allows for precise tuning of the molecule's absorption and emission characteristics. The extended conjugation often leads to a red-shift in the absorption spectrum and enhanced molar absorptivity.
The following interactive tables detail the representative structures of reactants and products for these key transformations, illustrating the synthetic potential of this compound as an intermediate.
Table 1: Illustrative Schiff Base Formation This table demonstrates the general reaction pathway for the formation of Schiff bases from a carbazole aldehyde. The reactants shown are representative of the functional groups that participate in the condensation reaction.
| Reactant 1: Carbazole Aldehyde | Reactant 2: Primary Amine | Product: Schiff Base (Imine) |
| R-NH₂ (e.g., Aniline, Thiosemicarbazide) |
Table 2: Illustrative Knoevenagel Condensation This table shows the general transformation for extending π-conjugation via Knoevenagel condensation. The active methylene compound is representative of a class of reagents used for this purpose.
| Reactant 1: Carbazole Aldehyde | Reactant 2: Active Methylene Compound | Product: Vinyl-Carbazole Derivative |
| NC-CH₂-R (e.g., Malononitrile, Ethyl cyanoacetate) |
Furthermore, carbazole aldehydes, including the 2-carbaldehyde isomer, are recognized as valuable precursors for synthesizing hetero-annulated carbazoles—complex structures where additional heterocyclic rings are fused onto the carbazole framework. nih.gov Such reactions significantly increase molecular complexity and rigidity, leading to materials with unique photophysical and thermal properties suitable for advanced applications.
Future Research Directions and Emerging Trends
Innovations in Green and Sustainable Synthetic Routes
The traditional synthesis of carbazole (B46965) aldehydes, often involving the Vilsmeier-Haack reaction, utilizes reagents like phosphorus oxychloride and solvents such as N,N-dimethylformamide (DMF), which present environmental and safety concerns. numberanalytics.comnumberanalytics.comwikipedia.org The future of synthesizing 9-Methyl-9H-carbazole-2-carbaldehyde and its precursors is increasingly focused on green and sustainable chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous substances.
Emerging sustainable methodologies include:
Photocatalysis: Visible-light-mediated synthesis is a promising green alternative for constructing the carbazole core. rsc.orgacs.org These reactions can proceed at ambient temperature, using light as a clean energy source, thus reducing the thermal energy input required for traditional methods. researchgate.netresearchgate.net For instance, photocatalytic cycloaddition reactions can form the carbazole skeleton under mild conditions. researchgate.net
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically shorten reaction times for the formylation of carbazoles, leading to higher yields and reduced energy consumption compared to conventional heating methods. nih.govnih.gov This technique offers a significant improvement in efficiency for producing carbazole aldehydes. organic-chemistry.org
Biocatalysis: Chemo-enzymatic strategies are being explored to produce functionalized carbazoles. mdpi.com Utilizing enzymes could lead to highly selective reactions under mild, aqueous conditions, eliminating the need for harsh chemicals and organic solvents. Research into enzymes capable of specific C-H functionalization or aldehyde synthesis represents a frontier in green chemistry. mdpi.com
Flow Chemistry: Continuous flow reactors offer enhanced safety and control over reaction conditions, particularly for potentially hazardous reactions like formylation. This approach can minimize the volume of hazardous reagents used at any given time and allows for safer scale-up. researchgate.net
| Methodology | Key Advantages | Challenges | Relevance to this compound |
|---|---|---|---|
| Traditional (Vilsmeier-Haack) | Well-established, versatile | Uses hazardous reagents (POCl₃), often requires harsh conditions | Current primary route, but with significant environmental drawbacks |
| Photocatalysis | Uses light as a clean energy source, mild reaction conditions | Requires specific photocatalysts, scalability can be an issue | A green alternative for synthesizing the core carbazole structure |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields | Requires specialized equipment, potential for localized overheating | Increases efficiency of the formylation step |
| Biocatalysis | High selectivity, environmentally benign (aqueous media) | Enzyme discovery and engineering are complex | A long-term, highly sustainable future option |
Rational Design of Derivatives for Enhanced Performance in Specific Applications
This compound is a versatile scaffold for creating a vast library of derivatives. The aldehyde functional group provides a convenient handle for further chemical modifications, such as condensation or coupling reactions. Rational design, guided by structure-property relationships, is key to tailoring derivatives for specific high-performance applications.
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used in OLEDs due to their excellent hole-transporting capabilities and high triplet energy. rsc.org By modifying the 2-carbaldehyde position, researchers can tune the electronic properties (HOMO/LUMO levels), thermal stability, and charge mobility of the resulting materials to create more efficient and stable blue phosphorescent or thermally activated delayed fluorescence (TADF) emitters. rsc.org
Perovskite Solar Cells (PSCs): As hole-transporting materials (HTMs) in PSCs, carbazole derivatives play a crucial role in device efficiency and stability. acs.orgrsc.org The rational design of new derivatives focuses on optimizing the energy level alignment with the perovskite layer to facilitate efficient hole extraction and block electron recombination at the interface. acs.orgnih.gov
Pharmaceuticals: Carbazole derivatives have shown promise as anticancer agents. nih.gov For example, a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, has been shown to reactivate the p53 pathway in melanoma cells. nih.gov Future design will focus on modifying the structure of this compound to enhance binding affinity to specific biological targets and improve pharmacokinetic properties.
Integration into Hybrid Organic-Inorganic Material Systems
A major trend in materials science is the development of hybrid systems that combine the processability and functional tunability of organic molecules with the robust performance of inorganic materials. Carbazole derivatives are at the forefront of this research, particularly in photovoltaics.
The primary application is in perovskite solar cells, where carbazole-based molecules are used as hole-selective contacts. researchgate.netrecercat.cat They are often designed as self-assembled monolayers (SAMs) that form an ultrathin layer at the interface between the inorganic perovskite absorber and the transparent conductive oxide (TCO) electrode (e.g., indium tin oxide, ITO). researchgate.netfigshare.comacs.orgkaust.edu.sanih.gov
Future research in this area will focus on:
Interface Engineering: Designing derivatives of this compound with specific anchoring groups (like phosphonic or carboxylic acids) and functional end groups to precisely control the energy level alignment, passivate defects at the perovskite surface, and improve charge transfer kinetics. researchgate.netacs.org
Tuning Perovskite Crystallinity: The chemical structure of the carbazole SAM can influence the crystallization of the perovskite film deposited on top of it, affecting its morphology and electronic quality. researchgate.net Tailoring the derivative can lead to more uniform perovskite layers with fewer defects.
Enhanced Stability: The organic layer is critical for protecting the inorganic perovskite from moisture and other environmental degradants. Research is aimed at designing more robust and hydrophobic carbazole derivatives to improve the long-term operational stability of the solar cells.
Advanced Predictive Computational Modeling for Material Discovery
The traditional trial-and-error approach to materials discovery is time-consuming and expensive. Advanced computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for accelerating the rational design of new materials based on the this compound scaffold.
Computational methods allow researchers to:
Predict Optoelectronic Properties: Before synthesis, DFT calculations can accurately predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the bandgap, and charge mobility. researchgate.net This enables the pre-screening of large numbers of virtual derivatives to identify the most promising candidates for applications like OLEDs and PSCs.
Understand Structure-Property Relationships: Modeling helps elucidate how specific structural modifications—such as adding electron-donating or electron-withdrawing groups—influence the electronic structure and properties of the molecule. rsc.org
Simulate Interfacial Interactions: In hybrid systems, computational models can simulate the interaction between the carbazole derivative and the inorganic surface (e.g., perovskite or ITO). This provides insights into binding energies, molecular orientation, and the resulting electronic structure at the interface, which are critical for device performance. researchgate.net
| Predicted Property | Computational Method | Application Relevance |
|---|---|---|
| HOMO/LUMO Energy Levels | Density Functional Theory (DFT) | Energy level alignment in OLEDs and Perovskite Solar Cells |
| Charge Carrier Mobility | Kinetic Monte Carlo (KMC) Simulations | Efficiency of charge transport in electronic devices |
| Molecular Conformation | Molecular Dynamics (MD) | Predicting film morphology and molecular packing |
| Binding Affinity | Molecular Docking | Screening for potential pharmaceutical activity |
Scalability and Industrial Viability of Synthetic Methods
For any promising compound to move from the laboratory to commercial application, the scalability and industrial viability of its synthesis are paramount. While many novel synthetic methods show excellent results on a small scale, significant challenges often arise during scale-up.
Future research must address:
Cost-Effectiveness: The cost of starting materials, catalysts (especially precious metals like palladium or rhodium often used in modern coupling reactions), and reagents is a major factor. nih.govorganic-chemistry.org Research into earth-abundant metal catalysts or catalyst-free methods is crucial. organic-chemistry.org
Process Safety and Robustness: Reactions like the Vilsmeier-Haack formylation can be challenging to control on a large scale. researchgate.netnumberanalytics.comreddit.com Developing processes with a better safety profile, such as moving to continuous flow manufacturing, is a key trend. researchgate.net
Purification and Waste Management: Complex purification procedures, such as column chromatography, are not always viable for large-scale production. Developing synthetic routes that yield high-purity products with simple filtration and crystallization steps is essential. Furthermore, minimizing solvent use and developing recycling protocols are critical for industrial sustainability.
The focus will be on optimizing existing routes and developing new ones that are not only efficient and high-yielding but also economically feasible and environmentally responsible, paving the way for the widespread application of this compound derivatives in next-generation technologies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 9-Methyl-9H-carbazole-2-carbaldehyde, and what factors influence reaction efficiency?
- Methodology : The compound is typically synthesized via Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling reactions. Microwave-assisted synthesis (e.g., 10-minute reactions under controlled temperature) improves yield and reduces side products compared to traditional heating . Copper catalysis, as demonstrated in carbazole aldehyde derivatives, enhances regioselectivity, particularly at the 3- and 6-positions of the carbazole core . Solvent choice (e.g., DMF or toluene) and catalyst loading (e.g., Pd(II) complexes) significantly affect reaction efficiency, with polar aprotic solvents favoring electrophilic substitution .
Q. How should researchers approach the purification of this compound, and what analytical techniques are critical for confirming its structure?
- Methodology : Purification via silica gel column chromatography (3% ethyl acetate/hexane eluent) is standard, followed by recrystallization from ethanol . Analytical confirmation requires a combination of techniques:
- 1H/13C NMR : To verify substitution patterns (e.g., methyl group at position 9 and aldehyde at position 2) .
- FT-IR : Peaks at ~1680–1700 cm⁻¹ confirm the aldehyde functional group .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work under a fume hood to avoid inhalation of vapors . Store in airtight containers away from moisture and oxidizers, as carbazole derivatives can degrade under prolonged exposure to light or humidity . In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. What strategies are effective for introducing functional groups at specific positions on the carbazole core, and how does steric hindrance impact these reactions?
- Methodology :
- Electrophilic Aromatic Substitution (EAS) : Use directing groups (e.g., methyl at position 9) to control substitution at positions 2 and 7. Steric hindrance from the methyl group limits reactivity at adjacent positions, favoring functionalization at the para position .
- Borylation : Install boron-containing groups (e.g., pinacol boronate) at positions 3 and 6 via Miyaura borylation, enabling Suzuki-Miyaura cross-coupling for further derivatization .
- Computational Modeling : DFT calculations predict reactivity trends, helping optimize reaction conditions for sterically crowded systems .
Q. How can researchers resolve contradictions between computational predictions and experimental data in the spectroscopic characterization of this compound derivatives?
- Methodology :
- X-ray Crystallography : Resolve ambiguities in NMR assignments by determining the crystal structure. SHELXL refinement (via Olex2 or similar software) provides precise bond angles and torsional strain data .
- Dynamic NMR : Detect hindered rotation in derivatives (e.g., bulky substituents) by variable-temperature studies, reconciling discrepancies between predicted and observed splitting patterns .
- HPLC-MS Coupling : Identify trace impurities or byproducts that may skew spectroscopic data .
Q. What advanced crystallization techniques are recommended for obtaining high-quality single crystals of this compound, and how do hydrogen bonding patterns influence crystal packing?
- Methodology :
- Slow Evaporation : Use mixed solvents (e.g., dichloromethane/hexane) to slow nucleation and grow large crystals.
- Graph Set Analysis : Characterize hydrogen-bonding motifs (e.g., R₂²(8) patterns) using Mercury software to understand supramolecular assembly. The aldehyde group often forms C–H⋯O interactions, while the carbazole nitrogen participates in N–H⋯π contacts, influencing photophysical properties .
- Twinned Data Refinement : For challenging datasets, SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, improving R-factor convergence .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the luminescent properties of this compound derivatives?
- Methodology :
- Solvatochromism Studies : Test emission spectra in solvents of varying polarity to isolate environmental effects. Aggregation-induced emission (AIE) or excimer formation may explain discrepancies between solid-state and solution-phase data .
- Electrochemical Impedance Spectroscopy (EIS) : Compare charge-transfer resistance in thin films to correlate structural defects (e.g., π-π stacking disruptions) with reduced luminescence efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
